Methyl 5-Oxohexanoate-1,4,5-13C3

Description

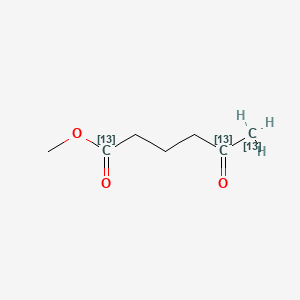

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo(1,5,6-13C3)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3/i1+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVPOKSKJSJVIX-NWRBOQJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)CCC[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthesis and Isotopic Incorporation Strategies for Methyl 5 Oxohexanoate 1,4,5 13c3

Design and Synthesis of Carbon-13 Enriched Precursors

The successful synthesis of a complex, multiply-labeled compound like Methyl 5-Oxohexanoate-1,4,5-13C3 hinges on the availability of high-purity, carbon-13 enriched starting materials. The design strategy involves identifying simple, commercially available, or synthetically accessible precursors that can be used to build the target molecule's carbon skeleton with the labels in the correct positions.

Key precursors for this synthesis include:

[¹³C]Methyl Iodide ([¹³C]MeI): A versatile reagent for introducing a single labeled carbon atom. It is often produced from the reduction of [¹³C]carbon dioxide or the cryogenic distillation of [¹³C]carbon monoxide to produce [¹³C]methanol, which is then converted to the iodide. rsc.org This precursor is crucial for creating the C-5 labeled ketone.

[1,2-¹³C₂]Acetyl Chloride or Acetic Acid: These two-carbon labeled synthons are fundamental for building larger molecules. They can be prepared from the reaction of a labeled methylmagnesium iodide with labeled carbon dioxide. rsc.org These precursors are essential for introducing the C-4 and C-5 labels simultaneously.

[¹³C]Carbon Monoxide ([¹³C]CO) or [¹³C]Carbon Dioxide ([¹³C]CO₂): These are primary sources of the ¹³C isotope. rsc.org [¹³C]CO is particularly useful in modern carbonylation reactions, often catalyzed by transition metals like palladium, to form esters and carboxylic acids, providing a direct route to labeling the C-1 position. acs.orgnih.gov

[¹³C]Sodium Cyanide: This reagent provides a classic method for introducing a labeled carboxyl group after hydrolysis of the nitrile, offering another pathway to the C-1 label. rsc.org

The synthesis of these precursors requires careful planning to maximize the incorporation of the expensive ¹³C isotope and to ensure high chemical and isotopic purity for subsequent steps.

| Precursor | ¹³C Position(s) | Typical Synthetic Source | Reference |

| [¹³C]Methyl Iodide | C | [¹³C]Methanol (from [¹³C]CO or [¹³C]CO₂) | rsc.org |

| [1,2-¹³C₂]Acetic Acid | C-1, C-2 | [¹³C]Methylmagnesium iodide + [¹³C]CO₂ | rsc.org |

| [¹³C]Carbon Monoxide | C | Cryogenic distillation | rsc.org |

| [¹³C]Sodium Cyanide | C | From cyanamide | rsc.org |

Multi-Step Synthetic Routes for Positional ¹³C-Labeling at C-1, C-4, and C-5

Synthesizing Methyl 5-Oxohexanoate (B1238966) with three specific ¹³C labels requires a convergent, multi-step approach that combines pre-labeled fragments. A plausible synthetic strategy would involve constructing the C3-C4-C5-C6 portion of the molecule first and then attaching the C1-C2 fragment.

One potential route is outlined below:

Synthesis of a [4,5-¹³C₂]-labeled Keto-intermediate: A key step is the creation of the C-4 and C-5 labeled ketone structure. This can be achieved through a Claisen-type condensation or an acylation reaction. For example, reacting a derivative of succinic acid, where one carboxyl group is protected, with a [¹³C₂]-labeled organometallic reagent. A more direct approach could involve the synthesis of [3,4-¹³C₂]-4-oxopentanal from a labeled acetoacetate (B1235776) precursor.

Formation of the Carbon Skeleton: A Wittig-type reaction or an aldol (B89426) condensation could be employed to assemble the full six-carbon chain. For instance, the reaction of a labeled keto-aldehyde with a phosphonium (B103445) ylide can create the required backbone. An alternative, described for a related compound, is the reaction of an organocadmium reagent with an acid chloride. universiteitleiden.nl For example, [¹³C]dimethylcadmium could be reacted with a derivative of glutaric acid to form the C-5 ketone.

Introduction of the C-1 Label and Esterification: The final step involves the introduction of the ¹³C label at the C-1 position. This can be accomplished through several methods:

Oxidation and Esterification: Oxidation of a terminal aldehyde to a carboxylic acid, followed by esterification using methanol (B129727). While effective, this does not label the C-1 position unless a labeled oxidant is used, which is uncommon.

Palladium-Catalyzed Carbonylation: A more modern and efficient approach involves the palladium-catalyzed carbonylation of a suitable halide or boronic ester precursor using [¹³C]carbon monoxide. acs.orgnih.gov This method offers high efficiency in incorporating the isotope at a late stage of the synthesis.

Direct Esterification: If the carboxylic acid is already present from a previous step (e.g., from a nitrile hydrolysis), esterification with unlabeled methanol completes the synthesis. To label C-1, the synthesis would need to start with a precursor like [¹³C]cyanide. rsc.org

A hypothetical reaction scheme could start with a labeled succinic acid derivative to place the ¹³C at C-4. Reaction with [¹³C]methylmagnesium iodide would form the ketone at C-5. Subsequent chain elongation and functional group manipulation, followed by a final palladium-catalyzed ester formation with [¹³C]CO, would yield the desired triply-labeled product.

Comparative Analysis of Synthetic Methodologies for Oxoester Isotope Analogs

Various methods exist for synthesizing isotopically labeled oxoesters, each with distinct advantages and disadvantages. The primary approaches can be broadly categorized as biological synthesis and chemical synthesis.

Biological Synthesis (Metabolic Labeling): In this approach, microorganisms or cell cultures are grown in media containing a ¹³C-labeled carbon source, such as [¹³C]-glucose. researchgate.net The organism's metabolic machinery then incorporates the isotope into a wide array of biomolecules.

Advantages: Can produce complex, uniformly labeled molecules that may be difficult to synthesize chemically.

Disadvantages: Typically results in non-specific or uniform labeling rather than positional labeling. The yield of a single target compound is often very low, and purification from a complex biological matrix is challenging. This method is not suitable for producing this compound.

Chemical Synthesis: This is the preferred method for producing specifically labeled compounds. It involves the construction of the target molecule from smaller, pre-labeled building blocks using established organic reactions.

Advantages: Allows for precise, positional control over isotope placement. universiteitleiden.nl It is scalable and can produce high yields of pure product.

Disadvantages: Can involve lengthy, multi-step syntheses. The cost can be high due to expensive precursors and reagents. nih.gov

Within chemical synthesis, several strategies can be compared:

| Methodology | Description | Pros | Cons |

| Building Block Assembly | The molecule is constructed from small, commercially available labeled precursors (e.g., [¹³C]MeI, [¹³C₂]acetate). rsc.orguniversiteitleiden.nl | High control over label position; versatile. | Can require many synthetic steps; overall yield may be low. |

| Late-Stage Labeling | The isotope is introduced in one of the final steps of the synthesis, often using a labeled gas like [¹³C]CO. acs.orgnih.gov | Maximizes the use of the expensive isotope; fewer steps involve labeled materials. | Requires a precursor molecule with a suitable functional group for the final reaction; may not be applicable to all positions. |

| Grignard/Organolithium Reactions | Classic organometallic reactions using labeled alkyl halides to form C-C bonds. rsc.org | Well-established and reliable methodology. | Can lack functional group tolerance; may require protecting groups. |

| Modern Cross-Coupling | Transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) using labeled components. | High efficiency and functional group tolerance; mild reaction conditions. | Catalysts and ligands can be expensive; optimization may be required. |

For the synthesis of this compound, a hybrid approach combining the building block strategy for the C4/C5-labeled fragment with a late-stage carbonylation for the C-1 label would likely be the most efficient and cost-effective method.

No Published Research Found on the Application of this compound in Quantitative Metabolic Flux Analysis

Despite a comprehensive search of scientific literature and databases, no specific applications of the chemical compound This compound in quantitative metabolic flux analysis (MFA) have been identified. This isotopically labeled compound is commercially available for research purposes, yet there is no evidence of its use as a tracer in published studies investigating metabolic pathways.

Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. The use of carbon-13 (¹³C) labeled tracers is central to this technique, allowing researchers to track the flow of carbon atoms through various metabolic pathways. While the principles of ¹³C-MFA are well-established and widely applied in studying central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, the successful application of this technique is critically dependent on the selection of an appropriate isotopic tracer.

The choice of a ¹³C-labeled substrate is dictated by the specific metabolic pathways under investigation, as the labeling pattern of the tracer determines the information that can be obtained about the network's fluxes. A variety of ¹³C-labeled compounds, primarily glucose and glutamine isotopologues, are commonly employed in MFA studies to probe the intricate workings of cellular metabolism.

However, the absence of any documented use of this compound in the scientific literature for metabolic flux analysis means that no data is available to populate the requested article structure. There are no research findings on its role in experimental design for steady-state or isotopically nonstationary ¹³C-MFA, nor are there any reports on its application in parallel labeling strategies. Consequently, its utility in the elucidation of carbon flow and pathway fluxes in biological systems, including the analysis of central carbon metabolic pathways and the investigation of TCA cycle dynamics, remains unexplored and undocumented.

Without any foundational research on the metabolic fate and utility of this compound as a tracer, it is not possible to provide a scientifically accurate and informative article on its applications in quantitative metabolic flux analysis. Further research would be required to determine if this compound can serve as a viable tracer for MFA studies and to characterize its contribution to understanding metabolic networks.

An in-depth examination of this compound, a stable isotope-labeled compound, reveals its potential applications in advanced metabolic research. While specific published studies detailing its use are not prevalent, its structure allows for a theoretical exploration of its role as a tracer in quantitative metabolic flux analysis (MFA). This article outlines the principles and computational frameworks through which this compound could be used to investigate cellular metabolism.

Mechanistic Organic Chemistry and Reaction Pathway Investigations with Isotopic Probes

Application of Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidationmasterorganicchemistry.com

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates compared to their non-labeled counterparts. libretexts.org This difference in reaction rates, expressed as the ratio kL/kH (rate constant of light isotopologue / rate constant of heavy isotopologue), provides invaluable insight into the rate-determining step of a reaction. masterorganicchemistry.comlibretexts.org A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the slowest step, whereas a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation. libretexts.orgcore.ac.uk

For Methyl 5-Oxohexanoate-1,4,5-13C3 , the ¹³C labels at C1, C4, and C5 can be used to probe various reactions. For instance, in a reaction involving the decarboxylation or the cleavage of the ester group, a primary ¹³C KIE at the C1 position would be expected if this bond cleavage is part of the rate-determining step. Similarly, reactions that involve breaking the C4-C5 or C5-C6 bond in the rate-limiting step would exhibit a primary KIE at C4 or C5. The magnitude of these heavy-atom KIEs, typically between 1.02 and 1.10, can indicate the extent of bond breaking in the transition state. libretexts.org These effects are commonly measured with high precision using techniques like 2D HSQC NMR spectroscopy or isotope ratio mass spectrometry. nih.gov

Table 1: Potential KIE Applications for this compound

| Labeled Position | Potential Reaction Studied | Expected KIE Type | Mechanistic Insight |

|---|---|---|---|

| ¹³C1 | Ester Hydrolysis, Decarboxylation | Primary | Indicates if C1-O bond cleavage or loss of CO₂ is in the rate-determining step. |

| ¹³C4 | Reactions involving C-C bond cleavage | Primary/Secondary | Probes the involvement of the C4 position in the transition state. |

| ¹³C5 | Reactions at the keto group (e.g., reduction, addition) | Primary | Reveals if bond formation/cleavage at the keto carbonyl is rate-limiting. |

Tracing Intramolecular Carbon Rearrangements and Scrambling Phenomena

Isotopic labeling is the definitive method for tracking the movement of atoms within a molecule during rearrangement reactions. The synthesis of specifically labeled compounds, such as ¹³C-labeled methyl-5-oxohexanoate from precursors like glutaric acid monomethyl ester chloride, makes these studies feasible. whiterose.ac.uk In reactions prone to carbocation formation or other rearrangements, the ¹³C labels in This compound act as markers that can be followed using NMR spectroscopy or mass spectrometry.

For example, if a reaction condition were to induce a rearrangement of the carbon skeleton, the final position of the ¹³C labels would reveal the specific pathway of the rearrangement. Phenomena like the Favorskii rearrangement of α-halo ketones, which proceeds through a cyclopropanone (B1606653) intermediate, have been elucidated using ¹⁴C labeling. rsc.org Similarly, if This compound were subjected to conditions that promote cyclization or fragmentation, the distribution of the ¹³C labels in the products would provide unambiguous evidence for the proposed mechanism. For instance, mass spectrometry studies on the fragmentation of unlabeled 5-oxohexanoic acid have revealed complex cyclization and elimination pathways. acs.org Using the labeled variant would allow for a much more detailed and conclusive analysis of these gas-phase ion mechanisms.

Studies on Ester Hydrolysis and Nucleophilic Acyl Substitution Mechanisms Using Labeled Oxoestersmasterorganicchemistry.comclearsynth.com

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comunizin.org Isotopic labeling has been historically crucial in confirming this mechanism. A classic experiment involved the hydrolysis of ethyl benzoate (B1203000) in ¹⁸O-labeled water, which resulted in the incorporation of ¹⁸O into the recovered starting material, providing strong evidence for a reversible tetrahedral intermediate. masterorganicchemistry.com

This compound allows for a similar, detailed investigation of its own hydrolysis. The ¹³C label at the ester carbonyl (C1) is a perfect spectroscopic handle.

Acid-Catalyzed Hydrolysis : In this reversible process, a water molecule attacks the protonated carbonyl carbon. youtube.com The ¹³C NMR signal of the C1 carbon would shift significantly upon formation of the tetrahedral intermediate, and its behavior could be monitored under various conditions.

Base-Promoted Hydrolysis (Saponification) : This irreversible reaction involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.comyoutube.com Following the reaction by ¹³C NMR would show the disappearance of the ester signal and the appearance of a new signal for the carboxylate carbon in the product, 5-oxohexanoate (B1238966). The presence of the label at C5 provides an internal reference point to study the electronic effects on the ester's reactivity.

The general mechanism for base-promoted ester hydrolysis is as follows:

Nucleophilic Addition: The hydroxide nucleophile attacks the electrophilic ester carbonyl carbon (labeled C1). libretexts.org

Formation of Tetrahedral Intermediate: A tetrahedral alkoxide intermediate is formed.

Elimination of Leaving Group: The carbonyl double bond reforms, and the methoxide (B1231860) group is eliminated.

Deprotonation: The resulting carboxylic acid is quickly deprotonated by the basic methoxide to form the final carboxylate salt, driving the reaction to completion. youtube.comyoutube.com

The ¹³C labels at C4 and C5 would be particularly useful in studying intramolecular reactions, such as a potential intramolecular aldol (B89426) reaction or other cyclizations, where the ketone and ester functionalities might interact.

Isotopic Labeling for Investigating Keto-Enol Tautomerism and Equilibrium Dynamics

Keto-enol tautomerism is an equilibrium between two constitutional isomers: the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form. libretexts.org However, the position of this equilibrium can be influenced by factors such as solvent polarity, temperature, conjugation, and intramolecular hydrogen bonding. irb.hrmdpi.com

This compound is an excellent substrate for studying this phenomenon. The equilibrium involves the keto group at C5 and the adjacent methylene (B1212753) protons at C4 and C6.

Keto Form <=> Enol Form

The ¹³C labels at C4 and C5 provide distinct signals in the ¹³C NMR spectrum that can be used to quantify the amount of each tautomer present at equilibrium.

Table 2: Probing Keto-Enol Tautomerism with ¹³C NMR

| Tautomer | Key ¹³C NMR Signal | Expected Chemical Shift (ppm) |

|---|---|---|

| Keto Form | Carbonyl Carbon (¹³C5 ) | ~200-210 |

| Methylene Carbon (¹³C4 ) | ~30-40 | |

| Enol Form | Alkene Carbon (¹³C5 ) | ~150-160 |

| Alkene Carbon (¹³C4 ) | ~90-100 |

Note: Chemical shifts are approximate and can vary with solvent and other factors.

By acquiring ¹³C NMR spectra in different solvents (e.g., nonpolar CCl₄ vs. polar DMSO) or at various temperatures, researchers can precisely measure the equilibrium constant. irb.hr Studies on similar β-dicarbonyl compounds have shown that polar solvents and higher temperatures can shift the equilibrium. irb.hr The ¹³C labeling in This compound eliminates the need for complex proton NMR analysis and provides a direct, unambiguous method for studying the thermodynamics and kinetics of its tautomerization. mdpi.com

Role in Advanced Organic Synthesis and Chiral Transformations

Methyl 5-Oxohexanoate (B1238966) as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are fundamental in modern drug discovery, as the interaction between a biological target and a drug often requires a precise stereochemical arrangement. While methyl 5-oxohexanoate is itself a prochiral molecule, it serves as a valuable precursor to potent chiral building blocks. Through asymmetric synthesis, particularly stereoselective reduction, it is converted into chiral hydroxy-esters. These resulting molecules contain a newly formed stereocenter and retain two reactive functional groups (an alcohol and an ester), making them highly versatile for further elaboration into complex, biologically active molecules and natural products. The development of single-enantiomer drugs is often desirable to isolate a specific therapeutic effect and avoid potential toxicity or off-target effects from the other enantiomer.

Stereoselective Biocatalytic Transformations Involving Oxoester Reduction

Biocatalysis presents an environmentally favorable and highly selective method for producing enantiopure compounds. The reduction of the oxoester functionality in γ-oxo esters like methyl 5-oxohexanoate has been a focus of such research. Enzymes, particularly ene-reductases from the Old Yellow Enzyme (OYE) family, have demonstrated high efficacy in the asymmetric bioreduction of related α,β-unsaturated γ-keto esters, proceeding with excellent stereoselectivity and high conversion levels. nih.govresearchgate.netchemsynthesis.com

These biocatalytic processes offer a powerful alternative to traditional chemical methods, which may require harsh conditions or expensive metal catalysts. nih.gov The enzymes create a chiral environment that directs the reduction to produce a specific stereoisomer of the corresponding alcohol. For instance, studies on a variety of α- and β-substituted γ-oxo esters have shown that different enzymes can produce either the (R)- or (S)-enantiomer of the product, often with high enantiomeric excess (ee). Isotopic labeling experiments have helped elucidate the reaction mechanisms, confirming the regioselectivity of the hydride addition. nih.govchemsynthesis.com

Below is a summary of findings from the biocatalytic reduction of representative γ-oxo esters, demonstrating the potential for generating specific stereoisomers.

| Enzyme Family | Substrate Type | Stereoselectivity | Conversion Rate |

| Ene-Reductases (OYE Family) | Acyclic α,β-unsaturated γ-keto esters | High (up to 96% ee for S-isomer) | Up to >99% |

| Baker's Yeast | Racemic γ-keto esters | Kinetic resolution, yielding one enantiomer unreacted | - |

This table is generated based on data for various γ-oxo esters, which serve as models for the reactivity of Methyl 5-Oxohexanoate. researchgate.netchemsynthesis.com

Cyclization Reactions and Synthesis of Cyclic Compounds from Methyl 5-Oxohexanoate Precursors (e.g., 1,3-Cyclohexanedione)

Methyl 5-oxohexanoate is a key precursor for the synthesis of important cyclic compounds, most notably 1,3-cyclohexanedione (B196179). This transformation is typically achieved through an intramolecular condensation reaction catalyzed by a base, such as sodium methoxide (B1231860) or sodium ethoxide. nih.gov This type of reaction is a classic method for forming six-membered rings. The process involves the deprotonation at the carbon alpha to the ester group, followed by nucleophilic attack of the resulting enolate onto the ketone carbonyl, ultimately leading to the cyclic dione (B5365651) after elimination.

1,3-Cyclohexanedione, also known as dihydroresorcinol, is a valuable intermediate in the production of various pharmaceuticals and agricultural chemicals. researchgate.net The synthesis from methyl 5-oxohexanoate provides a direct route to this versatile cyclic scaffold. researchgate.net The enol tautomer of 1,3-cyclohexanedione is the predominant form in solution and is the reactive species in many subsequent reactions, such as alkylation to form derivatives like 2-methyl-1,3-cyclohexanedione. nih.gov

Derivatization Strategies for Enhancing Reactivity and Selectivity in Multi-Step Syntheses

The utility of methyl 5-oxohexanoate in multi-step syntheses is greatly expanded through various derivatization strategies designed to control reactivity and enhance selectivity. The presence of two distinct functional groups allows for chemoselective modifications.

A primary strategy involves the selective protection of one functional group to allow for manipulation of the other. For example, the ketone can be protected as a ketal (e.g., by reacting with ethylene (B1197577) glycol under acidic conditions). With the ketone masked, the ester group becomes the sole site for reactions such as reduction to a primary alcohol, hydrolysis to a carboxylic acid, or conversion to an amide. Subsequent deprotection of the ketal regenerates the ketone, yielding a new bifunctional molecule that would be difficult to access directly.

Another key strategy involves the formation of intermediates that enhance reactivity for specific transformations. The base-catalyzed formation of an enolate, as seen in the synthesis of 1,3-cyclohexanedione, is a prime example. This derivatization transforms the relatively unreactive α-carbon into a potent nucleophile, enabling intramolecular cyclization. This principle of transient derivatization to modulate reactivity is a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules from simple precursors like methyl 5-oxohexanoate.

Sophisticated Analytical Methodologies for Characterizing Methyl 5 Oxohexanoate 1,4,5 13c3 and Its Metabolites

Mass Spectrometry (MS) for Isotopic Profile Determination

Mass spectrometry is a cornerstone technique for metabolomics, offering high sensitivity and the ability to determine the isotopic composition of molecules by measuring their mass-to-charge ratio. mdpi.com When analyzing metabolites of Methyl 5-Oxohexanoate-1,4,5-¹³C₃, MS can track the incorporation of the ¹³C labels into various downstream compounds, revealing their metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance Measurement of Derivatized Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for the analysis of ¹³C-labeled compounds, particularly for volatile or semi-volatile metabolites. nih.gov In the context of studying the metabolism of Methyl 5-Oxohexanoate-1,4,5-¹³C₃, many of its potential metabolites, such as organic acids and amino acids, are non-volatile. Therefore, a chemical derivatization step is essential to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.comresearchgate.net Common derivatization methods include trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS).

Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer. The mass analyzer then separates ions based on their mass-to-charge ratio. The presence of ¹³C atoms from the parent compound results in a predictable mass shift in the resulting metabolite fragments. By measuring the relative abundance of the unlabeled (M+0) and labeled (M+1, M+2, M+3, etc.) isotopologues, researchers can precisely quantify the extent of ¹³C incorporation. nih.gov This data is critical for metabolic flux analysis, which aims to quantify the rates of metabolic reactions. nih.govresearchgate.net

Table 1: Key Features of GC-MS for ¹³C-Labeled Metabolite Analysis

| Feature | Description | Relevance to Methyl 5-Oxohexanoate-1,4,5-¹³C₃ |

| Sample Preparation | Requires derivatization (e.g., silylation) to increase the volatility of polar metabolites like organic and amino acids. researchgate.net | Essential for analyzing non-volatile metabolites that may be formed from the labeled precursor. |

| Separation | Provides excellent chromatographic resolution of complex mixtures based on compound volatility and column interaction. nih.gov | Allows for the separation of different metabolites before they enter the mass spectrometer, reducing spectral overlap. |

| Ionization | Typically uses Electron Ionization (EI) or Chemical Ionization (CI). EI produces extensive fragmentation, providing structural information, while CI is softer and often preserves the molecular ion. nih.govresearchgate.net | Fragmentation patterns are crucial for identifying metabolites and determining the position of the ¹³C label within the molecule. |

| Isotope Analysis | Measures the mass distribution of metabolite fragments, allowing for the quantification of ¹³C enrichment and the distribution of isotopologues. mdpi.comnih.gov | Directly tracks the fate of the three ¹³C atoms from the parent compound as they are incorporated into various metabolic products. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolite Mixtures

For metabolites that are non-volatile, thermally unstable, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. nih.gov This technique is particularly well-suited for analyzing complex biological extracts to trace the metabolic products of Methyl 5-Oxohexanoate-1,4,5-¹³C₃ without the need for chemical derivatization. iiarjournals.org The coupling of LC with tandem mass spectrometry (MS/MS) provides two layers of mass analysis, enhancing both selectivity and specificity. acs.org

In an LC-MS/MS experiment, the first mass spectrometer selects a precursor ion of a specific mass (e.g., a potential ¹³C-labeled metabolite). This ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer. This process provides a unique fragmentation "fingerprint" that confirms the identity of the metabolite. acs.org The mass shifts in both the precursor and product ions due to the ¹³C labels provide definitive evidence of the metabolic conversion and can help pinpoint the location of the labels in the product molecule. nih.govacs.org

Table 2: Advantages of LC-MS/MS in ¹³C-Tracer Studies

| Advantage | Description | Application to Methyl 5-Oxohexanoate-1,4,5-¹³C₃ Analysis |

| Broad Analyte Coverage | Capable of analyzing a wide range of compounds, including non-volatile and thermally labile metabolites, without derivatization. nih.gov | Enables the direct analysis of a wider array of potential metabolites, such as nucleotides, lipids, or conjugated molecules. |

| High Specificity | Tandem MS (MS/MS) significantly reduces background noise and allows for the confident identification of compounds in complex matrices like cell extracts or biofluids. acs.org | Crucial for distinguishing labeled metabolites from the vast number of endogenous, unlabeled compounds present in a biological sample. |

| Structural Information | The fragmentation pattern generated in MS/MS provides valuable structural information about the metabolite and the location of the isotopic labels. acs.org | Helps to elucidate the exact chemical transformations that the labeled parent compound has undergone. |

| Quantitative Accuracy | Allows for accurate quantification of labeled metabolites, often by using a stable isotope-labeled internal standard. iiarjournals.org | Provides precise data on the concentration of metabolites derived from Methyl 5-Oxohexanoate-1,4,5-¹³C₃, which is essential for understanding metabolic kinetics. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Labeling and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of atoms within a molecule. mdpi.com For studying the metabolism of ¹³C-labeled compounds, NMR is unparalleled in its ability to determine the exact position of the isotopic labels within a metabolite, a task that can be challenging for MS alone. nih.gov

¹³C-NMR Spectroscopy for Direct Assessment of Isotopic Enrichment and Connectivity

The ¹³C isotope possesses a nuclear magnetic moment, making it NMR-active. libretexts.org While the natural abundance of ¹³C is only about 1.1%, the intentional incorporation of ¹³C in Methyl 5-Oxohexanoate-1,4,5-¹³C₃ dramatically enhances the signals from the labeled carbon atoms in an NMR spectrum. libretexts.orgrsc.org

A ¹³C-NMR spectrum provides a distinct peak for each unique carbon atom in a molecule. The chemical shift (position) of each peak gives information about the chemical environment of that carbon. libretexts.org When analyzing metabolites derived from the ¹³C-labeled precursor, the enhanced intensity of specific carbon signals directly confirms the incorporation of the label and its precise location within the metabolite's structure. nih.gov Furthermore, by comparing the signal intensity of the enriched carbons to those of naturally abundant carbons, one can calculate the isotopic enrichment at specific atomic positions. sigmaaldrich.com The large spectral dispersion of ¹³C-NMR (typically 0-220 ppm) minimizes signal overlap, which is a common issue in proton (¹H) NMR of complex mixtures. nih.gov

Table 3: Strengths of ¹³C-NMR for Positional Isotope Analysis

| Strength | Description |

| Direct Detection | Directly observes the ¹³C nuclei, providing unambiguous evidence of label incorporation. libretexts.org |

| Positional Information | The chemical shift of each signal reveals the exact location of the ¹³C label within the metabolite's carbon skeleton. nih.govrsc.org |

| Quantitative Enrichment | Allows for the calculation of ¹³C enrichment at specific atomic sites by analyzing signal intensities. sigmaaldrich.com |

| Structural Insight | Provides information on the chemical environment of each carbon, including the presence of quaternary carbons which are invisible in ¹H-NMR. nih.gov |

| High Resolution | The wide chemical shift range reduces spectral overlap, facilitating the analysis of individual metabolites in a mixture. nih.govlibretexts.org |

Advanced Multi-Dimensional NMR Techniques for Comprehensive Structural Characterization

While 1D ¹³C-NMR is excellent for determining label position, multi-dimensional NMR techniques are often required for the complete structural elucidation of unknown or novel metabolites. nih.govfrontiersin.org These experiments correlate signals from different nuclei, revealing through-bond connectivity and spatial relationships.

Commonly used 2D NMR experiments include:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out proton spin systems. acs.org

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is extremely useful for assigning carbon resonances. nih.gov

By combining these techniques, a detailed atomic map of a metabolite can be constructed. When applied to the analysis of products from Methyl 5-Oxohexanoate-1,4,5-¹³C₃, these methods can definitively show how the labeled carbon backbone has been rearranged or incorporated into larger, more complex molecular structures. frontiersin.orgacs.org

Table 4: Information from Multi-Dimensional NMR Techniques

| Technique | Information Provided | Purpose in Metabolite Characterization |

| ¹H-¹H COSY | Shows which protons are spin-coupled (J-coupling), revealing H-C-C-H connectivities. acs.org | Assembling fragments of the molecule by linking adjacent protonated carbons. |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. nih.gov | Assigning specific ¹³C signals to their corresponding protons in the structure. |

| ¹H-¹³C HMBC | Shows long-range correlations between protons and carbons, revealing C-C-H and C-C-C-H connectivities. acs.org | Linking molecular fragments together to determine the complete carbon framework and confirm the structure of novel metabolites. |

Chromatographic Separation Techniques for High-Resolution Analysis of Labeled Compounds and Intermediates

Effective chromatographic separation is a critical prerequisite for the accurate analysis of isotopically labeled compounds and their metabolites by mass spectrometry. nih.gov The goal of chromatography is to separate the individual components of a complex mixture before they are introduced into the detector. nih.gov This separation is essential to reduce ion suppression in the MS source and to distinguish between isomers (compounds with the same mass but different structures).

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed, with the choice depending on the properties of the analytes. nih.goviaea.org

Gas Chromatography (GC): As discussed in section 6.1.1, GC separates compounds based on their boiling points and interactions with a stationary phase. It provides very high resolution for volatile compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is versatile and can handle a wide range of polar and non-polar compounds, making it ideal for the diverse potential metabolites of Methyl 5-Oxohexanoate-1,4,5-¹³C₃. nih.govnih.gov

The ability to achieve high-resolution separation is particularly important in isotope studies to separate the labeled compound from its naturally occurring, unlabeled form, as well as from other closely related metabolic intermediates. nih.govresearchgate.net

Emerging Research Directions and Prospects for Methyl 5 Oxohexanoate 1,4,5 13c3

Expansion of 13C-MFA to In Vivo Systems and Complex Biological Networks

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope tracers like Methyl 5-Oxohexanoate-1,4,5-13C3 is central to this methodology. nih.gov Historically, 13C-MFA has been predominantly applied to in vitro cell cultures. However, the current frontier is the expansion of this technique to more complex in vivo systems, such as living organisms, to study metabolism in the context of the whole body. utsouthwestern.edu

The application of 13C-MFA to in vivo systems presents several challenges, including the complexity of metabolic networks and the difficulty in achieving isotopic steady state. mit.edunih.gov Isotopic steady state, where the isotopic labeling of metabolites becomes constant over time, is a critical assumption for many 13C-MFA calculations. d-nb.info Tracers like this compound, which can be introduced into specific metabolic pathways, are crucial for overcoming these challenges. For instance, in studies of Chinese hamster ovary cells, carefully selected tracers have helped to resolve uncertainties in metabolic pathway reconstructions. researchgate.net

Researchers are developing dynamic 13C-MFA methods to analyze non-stationary isotopic labeling data, which is often the case in in vivo experiments. mit.edu The use of multiple isotopic tracers simultaneously, including those labeled with deuterium (B1214612) (2H) in addition to 13C, is another strategy to enhance the accuracy and scope of in vivo flux analysis. mit.edu These advanced methods, coupled with specifically designed tracers, are enabling a more detailed understanding of metabolic diseases like diabetes and cancer in living organisms. mit.edunih.gov

Development of Novel Isotope Tracers and Analytical Platforms

The choice of an isotopic tracer is a critical determinant of the precision and accuracy of metabolic flux analysis. researchgate.netnih.gov The development of novel isotope tracers, including uniquely labeled compounds like this compound, is a key area of ongoing research. The goal is to design tracers that provide maximum information about specific metabolic pathways of interest. nih.gov

A systematic approach to tracer selection is replacing older trial-and-error methods. nih.gov Computational tools are now used to predict which tracers will provide the most precise flux estimates for a given metabolic network. nih.gov For example, studies have shown that for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, [1,2-13C2]glucose is highly effective, while [U-13C5]glutamine is preferred for the Krebs cycle. nih.gov The strategic placement of 13C atoms in this compound allows for targeted investigation of pathways involving fatty acid and ketone metabolism.

In parallel with the development of new tracers, analytical platforms for measuring isotopic labeling are also advancing. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used. utsouthwestern.edu Innovations in these technologies, such as high-resolution mass spectrometry, are improving the sensitivity and resolution of isotopomer analysis, allowing for more detailed flux measurements. researchgate.net The integration of data from both NMR and MS, which provide complementary information, is a promising area for future development. utsouthwestern.edu

Integration of Fluxomics Data with Proteomics and Transcriptomics in Systems Biology

Fluxomics, the measurement of metabolic fluxes, is increasingly being integrated with other "omics" disciplines like proteomics (the study of proteins) and transcriptomics (the study of gene expression) to create a more holistic understanding of biological systems. nih.govfrontiersin.org This systems biology approach aims to connect the dots between gene expression, protein levels, and the actual metabolic activity within a cell. frontiersin.org

Several computational methods have been developed to integrate these different data types. For example, algorithms like LBFBA (Linear Bound Flux Balance Analysis) use transcriptomics or proteomics data to constrain the possible range of metabolic fluxes in a model, leading to more accurate predictions. nih.govresearchgate.net Other approaches, such as omFBA, aim to derive an objective function for flux balance analysis that is guided by omics data. plos.org

The integration of these datasets is not without its challenges. The correlation between transcript levels, protein levels, and metabolic fluxes is not always straightforward. nih.gov However, by combining these different layers of biological information, researchers can gain deeper insights into the regulation of metabolism and how it is altered in disease states. frontiersin.org Tracers like this compound provide the crucial fluxomics data that forms the physiological endpoint in these integrated models. nih.gov

Computational Chemistry and Theoretical Modeling for Predicting Oxoester Reactivity and Isotope Effects

Computational chemistry and theoretical modeling are powerful tools for understanding the fundamental chemical properties of molecules like this compound. These methods can be used to predict the reactivity of oxoesters in various chemical reactions and to understand the origins of kinetic isotope effects (KIEs). acs.orgresearchgate.net

KIEs are small changes in reaction rates that occur when an atom is replaced by one of its heavier isotopes. researchgate.net They provide exquisitely sensitive probes of the transition state of a chemical reaction. nih.gov For oxoesters, theoretical calculations can model the transition states of reactions, such as hydrolysis, and predict the resulting KIEs. acs.orgresearchgate.net These predictions can then be compared with experimental measurements to validate the proposed reaction mechanism.

For example, computational studies have been used to understand the difference in reactivity between oxoesters and thioesters. acs.org These studies have shown that the nature of the atom (oxygen vs. sulfur) attached to the carbonyl group significantly influences the stability of the transition state. acs.org Theoretical models have also been employed to explain the large KIEs observed in certain enzymatic reactions involving the cleavage of C-H bonds, suggesting the involvement of quantum mechanical tunneling. nih.govrsc.org This level of detailed mechanistic understanding is crucial for interpreting the data obtained from tracer experiments using compounds like this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-Oxohexanoate-1,4,5-¹³C₃?

Answer:

The synthesis of isotopically labeled compounds like Methyl 5-Oxohexanoate-1,4,5-¹³C₃ typically involves the use of ¹³C-enriched precursors in key reaction steps. For example, describes a synthetic scheme for methyl 5-oxohexanoate derivatives via condensation or esterification reactions. Adapting this approach, researchers can introduce ¹³C labels at positions 1, 4, and 5 by using ¹³C-labeled starting materials (e.g., ¹³C-acetic acid or ¹³C-methylating agents) during ketone formation or esterification. Multi-step protocols may require rigorous purification (e.g., column chromatography) to ensure isotopic integrity .

Basic: How can researchers verify the isotopic purity of Methyl 5-Oxohexanoate-1,4,5-¹³C₃?

Answer:

Isotopic purity is assessed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For ¹³C-labeled compounds, ¹³C-NMR directly quantifies isotopic enrichment at specific positions, while high-resolution MS (e.g., LC-HRMS) confirms molecular ion clusters consistent with ¹³C incorporation. highlights a similar compound (Levulinic acid-3,4,5-¹³C₃) with 97 atom % ¹³C purity, validated via combined NMR and MS analysis. Researchers should cross-reference spectral data with unlabeled analogs to detect isotopic scrambling or contamination .

Basic: What role does this compound play in metabolic pathway studies?

Answer:

Methyl 5-Oxohexanoate-1,4,5-¹³C₃ serves as a tracer in metabolic flux analysis (MFA) due to its ¹³C labels. When introduced into biological systems, the compound’s isotopic signature allows tracking of carbon flow through pathways like the citric acid cycle or ketone body metabolism. For instance, ¹³C-labeled carbons can be detected in downstream metabolites (e.g., acetyl-CoA or succinate) using isotopic ratio mass spectrometry (IRMS) or 2D-NMR, enabling quantification of pathway activity .

Advanced: How should tracer experiments be designed to maximize data reliability?

Answer:

Effective tracer studies require:

- Dose Optimization : Pilot experiments to determine the minimal labeled compound concentration needed for detectable ¹³C enrichment.

- Time-Course Sampling : Collecting samples at multiple time points to capture dynamic metabolic shifts.

- Control Experiments : Using unlabeled analogs to distinguish background noise from tracer-derived signals.

- Data Integration : Combining MS/MS fragmentation patterns with computational modeling (e.g., isotopomer spectral analysis) to resolve complex flux distributions. Contradictions in labeling patterns may arise from isotopic dilution or compartmentalized metabolism, necessitating iterative model refinement .

Advanced: How can isotopic scrambling during synthesis or analysis be mitigated?

Answer:

Isotopic scrambling often occurs during high-temperature reactions or acidic/basic conditions. To minimize this:

- Synthesis : Use mild reaction conditions (e.g., low-temperature esterification) and avoid protic solvents that may catalyze label migration.

- Purification : Employ techniques like preparative HPLC to isolate intermediates before scrambling occurs.

- Analysis : Validate isotopic positions post-synthesis via 2D-NMR (e.g., HSQC) to confirm site-specific ¹³C retention. ’s synthesis protocol emphasizes stepwise intermediate characterization to detect scrambling early .

Advanced: What stability considerations apply to Methyl 5-Oxohexanoate-1,4,5-¹³C₃ in storage or experimental conditions?

Answer:

¹³C-labeled esters are prone to hydrolysis under humid or alkaline conditions. Recommendations include:

- Storage : Lyophilization and storage at -20°C under inert gas (argon) to prevent moisture uptake.

- In-Use Stability : Buffering experimental media to neutral pH and avoiding prolonged exposure to light. ’s general chemical handling guidelines for similar compounds recommend airtight containers and desiccants for labile esters .

Advanced: How can researchers address contradictions in tracer-derived metabolic data?

Answer:

Contradictions may stem from isotopic interference or pathway crosstalk. Methodological solutions include:

- Isotopomer Correction : Applying algorithms to adjust MS data for natural ¹³C abundance.

- Multi-Tracer Experiments : Using complementary labels (e.g., ¹³C and ²H) to disentangle overlapping fluxes.

- Validation : Cross-checking with knockout models or enzyme activity assays. For example, inconsistent labeling in acetyl-CoA pools could indicate competing pathways like glycolysis or β-oxidation, requiring targeted inhibition studies .

Basic: What are the best practices for handling and disposing of this compound?

Answer:

Follow OSHA and EPA guidelines for ester disposal:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation (per ).

- Disposal : Neutralize with mild base (e.g., sodium bicarbonate) before incineration or chemical waste processing. Contaminated materials should be sealed in labeled containers for hazardous waste disposal .

Advanced: How does isotopic labeling enhance NMR sensitivity in structural studies?

Answer:

¹³C labeling improves signal-to-noise ratios in NMR by enhancing the detection of low-abundance carbons. For Methyl 5-Oxohexanoate-1,4,5-¹³C₃, ¹³C-¹³C coupling in COSY or TOCSY experiments resolves overlapping peaks in crowded spectra. ’s Levulinic acid-¹³C₃ study demonstrates how isotopic enrichment enables precise assignment of carbonyl and methylene carbons in complex mixtures .

Advanced: What analytical challenges arise when quantifying this compound in biological matrices?

Answer:

Matrix effects (e.g., ion suppression in MS) and low analyte concentrations require:

- Sample Preparation : Solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) to enhance detectability.

- Internal Standards : Using deuterated analogs (e.g., D₃-methyl esters) to correct for recovery variability.

- High-Resolution MS : Orbitrap or TOF platforms to distinguish the compound from isobaric interferences. ’s LC/MS protocols for labeled compounds provide a template for optimizing sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.